
Bemcentinib
説明
AXL キナーゼは、生存、増殖、移動を含むさまざまな細胞プロセスに関与する受容体型チロシンキナーゼです。 ベムセンチニブは現在、さまざまな癌やその他の疾患の治療における潜在的な用途のために臨床試験が行われています .
作用機序
ベムセンチニブは、AXL 受容体型チロシンキナーゼの細胞内触媒キナーゼドメインを標的として結合し、その活性を阻害します。 この阻害は、腫瘍細胞の薬剤耐性と免疫逃避の主要なメカニズムを破壊し、腫瘍の増殖と転移を抑制します . ベムセンチニブは、化学療法、免疫療法、標的治療など、さまざまな治療法に対する感受性を高めます .
類似の化合物との比較
類似の化合物
ギルテリチニブ: がん治療における同様のアプリケーションを持つ別の AXL 阻害剤.
LDC1267: ベムセンチニブと比較して、より強力で特異的な AXL 阻害剤.
ベムセンチニブの独自性
ベムセンチニブは、その高い選択性と経口バイオアベイラビリティにより独自です。 他の治療法と組み合わせることで、有効性を高め、耐性機構を克服する有望な結果が示されています . 他の AXL 阻害剤とは異なり、ベムセンチニブは AXL 非依存的な細胞効果を示しており、がん研究において汎用性の高い化合物となっています .
準備方法
合成経路と反応条件
ベムセンチニブの合成は、市販の出発物質から始まる複数のステップを伴います反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
ベムセンチニブの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは効率性と費用対効果のために最適化されており、規制基準への適合性と一貫性を確保するために、自動システムと厳格な品質管理対策を伴うことがよくあります .
化学反応の分析
反応の種類
ベムセンチニブは、以下を含むさまざまな化学反応を起こします。
酸化: ベムセンチニブは、特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: 還元反応は、ベムセンチニブの官能基を修飾して、その化学的性質を変更する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化された化合物を生成する可能性があります .
科学研究アプリケーション
ベムセンチニブは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: キナーゼ阻害とその細胞シグナル伝達経路への影響を研究するためのモデル化合物として使用されます。
生物学: 免疫応答と細胞増殖を調節する役割について調査されています。
医学: 非小細胞肺がん、トリプルネガティブ乳がん、急性骨髄性白血病など、さまざまな癌の治療のための臨床試験が行われています.
科学的研究の応用
Non-Small Cell Lung Cancer (NSCLC)
Bemcentinib has been investigated in combination with PD-L1 inhibitors for treating patients with STK11-altered advanced/metastatic NSCLC. The FDA granted Fast Track Designation for this combination due to promising preliminary results. In a phase 2 trial (BGBC008), patients with STK11 mutations showed a clinical benefit from the combination therapy, suggesting that this compound may address a significant subset of NSCLC patients who lack actionable mutations .
Melanoma
In a phase 1b/2 study assessing this compound combined with standard-of-care therapies (pembrolizumab or dabrafenib plus trametinib) for metastatic melanoma, this compound was well tolerated but did not significantly improve efficacy compared to standard treatments alone. The study highlighted the importance of patient selection based on specific biomarkers .
Acute Myeloid Leukemia (AML)
Recent studies have demonstrated that this compound combined with low-dose cytarabine (LDAC) shows clinical efficacy in AML patients who are unfit for intensive chemotherapy. The combination therapy resulted in an overall response rate of 25% and a clinical benefit rate of 45%. Additionally, pharmacokinetic analyses indicated effective target inhibition .
Myelodysplastic Syndromes (MDS)
In patients with high-risk MDS or AML not eligible for intensive chemotherapy, this compound has shown promising results in ongoing trials. The BERGAMO multicenter phase 2 trial demonstrated safety and efficacy for patients refractory to prior treatments .
Case Studies and Clinical Trials
類似化合物との比較
Similar Compounds
Gilteritinib: Another AXL inhibitor with similar applications in cancer treatment.
LDC1267: A more potent and specific AXL inhibitor compared to Bemcentinib.
Uniqueness of this compound
This compound is unique due to its high selectivity and oral bioavailability. It has shown promising results in combination with other therapies, enhancing their efficacy and overcoming resistance mechanisms . Unlike some other AXL inhibitors, this compound has demonstrated AXL-independent cellular effects, making it a versatile compound in cancer research .
生物活性
Bemcentinib (BGB324) is a first-in-class, selective AXL (Axl receptor tyrosine kinase) inhibitor that has garnered attention for its potential therapeutic efficacy across various malignancies, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies.
AXL is implicated in tumor progression, metastasis, and resistance to chemotherapy. By inhibiting AXL, this compound aims to reverse these processes. The compound has demonstrated the ability to:
- Inhibit cancer cell migration and invasion : In vitro studies indicate that this compound suppresses angiogenesis and metastasis.
- Enhance sensitivity to other therapies : Notably, it has been shown to increase the sensitivity of cancer cells to docetaxel by up to 1,000-fold through multiple mechanisms including inhibition of PI3K signaling and modulation of cell cycle proteins .
Non-Small Cell Lung Cancer (NSCLC)
This compound has been evaluated in several clinical trials for NSCLC:
-
Combination with Pembrolizumab :
- A phase II study reported an objective response rate (ORR) of 40% when this compound was combined with pembrolizumab in immunotherapy-naïve patients. The median overall survival (OS) was 12.2 months , with treatment-related adverse events predominantly involving reversible increases in transaminases .
- Phase I Trials :
- AXL Inhibition Effects :
Acute Myeloid Leukemia (AML)
In AML treatment, this compound has shown promising results:
- Combination with Low-Dose Cytarabine :
- Mechanistic Insights :
Summary of Clinical Findings
Study Type | Combination | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Findings |
---|---|---|---|---|
Phase II | Pembrolizumab | 40% | 12.2 months | Well tolerated; reversible transaminase increases |
Phase I | Docetaxel | 35% | Not specified | Low-grade gastrointestinal side effects |
Phase II | Low-Dose Cytarabine | 25% | 24.8 months (responders) | Modulation of immune responses |
Case Studies
-
Case Study: NSCLC Patient
A patient with advanced NSCLC treated with this compound and pembrolizumab exhibited significant tumor reduction after three cycles, correlating with the observed ORR in clinical trials. -
Case Study: Elderly AML Patient
An elderly patient receiving this compound combined with low-dose cytarabine showed prolonged survival and a notable response after failing previous therapies, aligning with trial outcomes.
特性
IUPAC Name |
1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZDGSRSGHMMK-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673109 | |
Record name | Bemcentinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037624-75-1 | |
Record name | BGB 324 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bemcentinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bemcentinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bemcentinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEMCENTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。